N-Acetyl vs. N-Benzyl Substitution: Contrasting Acetylcholinesterase Inhibitory Profiles
In a head-to-head evaluation of N-substituted piperidine-amino acid scaffolds for acetylcholinesterase (AChE) inhibition, (1-acetyl-piperidin-4-ylamino)-acetic acid demonstrated no detectable inhibition (0% inhibition at 26 µM) , whereas the N-benzyl analog (1-Benzyl-piperidin-4-ylamino)-acetic acid exhibited potent AChE inhibition with an IC50 of 310 nM against Electrophorus electricus AChE [1]. This complete divergence in activity highlights the critical role of the N-substituent in determining target engagement and potential off-target effects.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity |
|---|---|
| Target Compound Data | 0% inhibition at 26 µM |
| Comparator Or Baseline | (1-Benzyl-piperidin-4-ylamino)-acetic acid: IC50 = 310 nM |
| Quantified Difference | >84-fold difference in potency; target compound completely inactive at 26 µM |
| Conditions | Ellman method; AChE from Electrophorus electricus (comparator) and assay at 26 µM (target) |
Why This Matters
For applications requiring minimal AChE interference (e.g., screening for non-cholinergic targets, functional assays with cholinergic readouts), the acetyl analog provides a clean selectivity profile, whereas the benzyl analog introduces confounding AChE inhibition.
- [1] BindingDB BDBM50359397 / US Patent 8999994. IC50 = 310 nM for (1-Benzyl-piperidin-4-ylamino)-acetic acid against AChE. 2026. View Source
